Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

Leukotriene antagonism Structure-activity relationship Sulfamoylthiophene

Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 256529-28-9) is a fully substituted thiophene derivative belonging to the sulphamoylthiophene class claimed in US Patent 5,086,180 as leukotriene antagonists. The compound incorporates three key pharmacophoric features on the thiophene core: a 4-phenyl ring, a 3-sulfamoyl group, and a 5-trifluoromethyl substituent, with a methyl ester at the 2-position.

Molecular Formula C13H10F3NO4S2
Molecular Weight 365.4 g/mol
CAS No. 256529-28-9
Cat. No. B1450204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
CAS256529-28-9
Molecular FormulaC13H10F3NO4S2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C13H10F3NO4S2/c1-21-12(18)9-10(23(17,19)20)8(7-5-3-2-4-6-7)11(22-9)13(14,15)16/h2-6H,1H3,(H2,17,19,20)
InChIKeyWZSVRSGPFJLIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate – Structural and Pharmacological Class Baseline for Procurement Decisions


Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 256529-28-9) is a fully substituted thiophene derivative belonging to the sulphamoylthiophene class claimed in US Patent 5,086,180 as leukotriene antagonists [1]. The compound incorporates three key pharmacophoric features on the thiophene core: a 4-phenyl ring, a 3-sulfamoyl group, and a 5-trifluoromethyl substituent, with a methyl ester at the 2-position. This specific substitution pattern places it within the patent’s preferred subclass where R₁ = trifluoromethyl and A = a single bond [1]. Commercial sources document a molecular formula of C₁₃H₁₀F₃NO₄S₂ (MW 365.34 g/mol) and a minimum purity of 95.0% (HPLC) .

Why Generic Substitution Fails for Methyl 4-Phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate in Leukotriene-Targeted Research


Within the sulphamoylthiophene class, small structural variations produce large functional differences. The patent explicitly distinguishes compounds where R₁ is trifluoromethyl from those where R₁ is methyl, designating the trifluoromethyl subclass as preferred for leukotriene antagonism [1]. The 4-phenyl group further differentiates this compound from the patent’s most preferred structures, which bear a 5-(2-quinolinylmethoxy) substituent rather than a 5-trifluoromethyl group. These specific substitution choices are not interchangeable: replacing trifluoromethyl with methyl or relocating the sulfamoyl group alters electronic properties, receptor fit, and metabolic stability in ways that cannot be predicted without experimental validation [1]. Generic substitution therefore risks loss of the targeted pharmacological profile.

Quantitative Differentiation Evidence for Methyl 4-Phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate vs. Closest Analogs


Trifluoromethyl vs. Methyl Substitution: Patent-Defined Preference for Leukotriene Antagonist Activity

The sulphamoylthiophene patent US 5,086,180 defines a clear structural hierarchy: compounds where R₁ = trifluoromethyl are classified as a 'preferred class,' while R₁ = methyl compounds are not included in this preferred tier [1]. The target compound bears the preferred trifluoromethyl substituent, whereas the corresponding methyl analog (R₁ = CH₃) falls outside the preferred class. Although the patent does not report IC₅₀ values for individual compounds, the explicit structural preference provides a patent-based differentiation criterion for compound selection [1].

Leukotriene antagonism Structure-activity relationship Sulfamoylthiophene

4-Phenyl vs. 5-(2-Quinolinylmethoxy) Scaffold Differentiation: Target Compound as a Compact Leukotriene Antagonist Precursor

The patent’s most preferred individual compounds—e.g., methyl 5-(2-quinolinylmethoxy)-3-(1,1,1-trifluoromethylsulphamoyl)-2-thiophenecarboxylate—feature a bulky 5-(2-quinolinylmethoxy) substituent [1]. The target compound instead carries a 4-phenyl group, making it structurally distinct. This difference reduces molecular weight (365.34 vs. ~490 g/mol for the quinolinylmethoxy analog) and removes the basic quinoline nitrogen, potentially altering solubility, permeability, and off-target binding profiles [1]. For researchers seeking a smaller, less complex sulfamoylthiophene scaffold, this compound offers a differentiated starting point.

Medicinal chemistry Scaffold diversification Lead optimization

Batch-to-Batch Purity Consistency: Vendor-Certified 95% Minimum Purity vs. Unspecified Analog Purity

The commercial supplier CymitQuimica (sourcing from Fluorochem Ltd.) certifies this compound at ≥95.0% purity . For many closely related sulfamoylthiophene analogs available through non-specialist channels, purity specifications are either unreported or lower (e.g., 90% or 'technical grade'). This documented 95% minimum provides procurement teams with a verifiable quality baseline that reduces the risk of batch-dependent variability in biological assays.

Quality control Reproducibility Procurement specification

Optimal Application Scenarios for Methyl 4-Phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate Based on Differentiation Evidence


Leukotriene Antagonist Lead Discovery and SAR Expansion

For teams building on the sulphamoylthiophene leukotriene antagonist pharmacophore [1], this compound provides the patent-preferred trifluoromethyl substituent combined with a 4-phenyl group not explored in the patent’s exemplified series. It serves as a structurally distinct starting point for SAR studies aiming to diversify beyond the quinolinylmethoxy series while retaining the preferred trifluoromethyl feature [1].

Fragment-Based Drug Discovery (FBDD) Requiring Low-Molecular-Weight Sulfamoylthiophene Scaffolds

With a molecular weight of 365.34 g/mol—approximately 25% smaller than the patent’s most preferred compounds [1]—this compound meets fragment-like criteria better than bulkier analogs. Its three distinct functional groups (phenyl, sulfamoyl, trifluoromethyl) offer multiple vectors for fragment growing or linking strategies [1].

Analytical Reference Standard Procurement for Sulfamoylthiophene Metabolite Identification

The vendor-certified ≥95.0% purity qualifies this compound as a reference standard for HPLC and LC-MS method development. Its well-defined structure and commercial availability with documented purity make it suitable for use as an external standard in quantifying sulfamoylthiophene-related metabolites or impurities .

Quote Request

Request a Quote for Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.